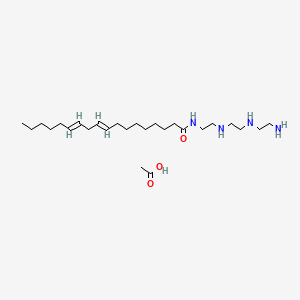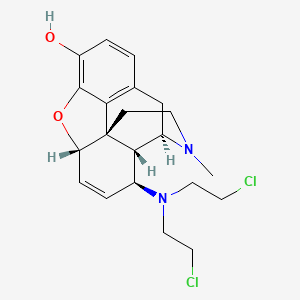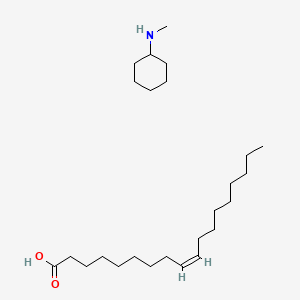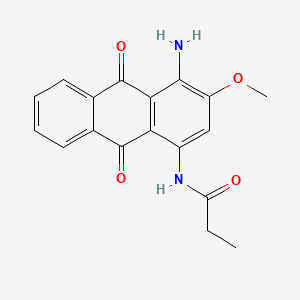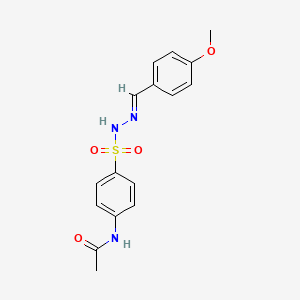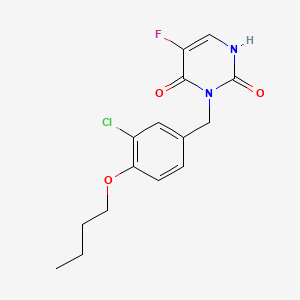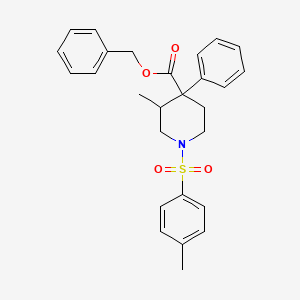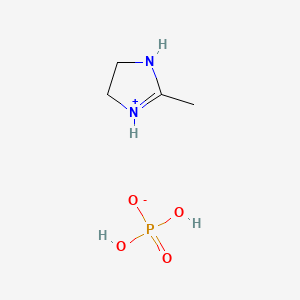
alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt is a chemical compound with the molecular formula C24H60N4O48P8-8 and a molecular weight of 1420.521288 . This compound is a derivative of glucose, where the hydroxyl groups at positions 1 and 6 are replaced by dihydrogen phosphate groups, and the resulting anion is neutralized by four ammonium ions. It is commonly used in biochemical and molecular biology research due to its unique properties.
準備方法
The synthesis of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt typically involves the phosphorylation of glucose. The process begins with the protection of the hydroxyl groups of glucose, followed by selective phosphorylation at positions 1 and 6. The protected glucose is then deprotected, and the resulting compound is neutralized with ammonium ions to form the tetraammonium salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phosphate groups back to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is used in studies involving glucose metabolism and phosphate group interactions.
Medicine: It is utilized in research related to diabetes and other metabolic disorders.
作用機序
The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. It can also interact with proteins that bind to phosphate groups, affecting their activity and function. The molecular targets and pathways involved include glucose transporters, kinases, and phosphatases .
類似化合物との比較
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetraammonium salt can be compared with other similar compounds such as:
Alpha-D-Glucopyranose, 1-phosphate: This compound has a single phosphate group at position 1.
Alpha-D-Glucopyranose, 6-phosphate: This compound has a single phosphate group at position 6.
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt: This compound has two ammonium ions instead of four.
The uniqueness of this compound lies in its dual phosphorylation and tetraammonium neutralization, which provides distinct chemical and biological properties .
特性
CAS番号 |
71662-15-2 |
|---|---|
分子式 |
C6H26N4O12P2 |
分子量 |
408.24 g/mol |
IUPAC名 |
tetraazanium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);4*1H3/t2-,3-,4+,5-,6-;;;;/m1..../s1 |
InChIキー |
ILGAECFSPKRVMM-QMKHLHGBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
正規SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


